REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[CH2:14](O)CCCCCCCCCCC>[Ni]>[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH3:14])=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean Stark apparatus
|
Type
|
TEMPERATURE
|
Details
|
was heated until the temperature
|
Type
|
CUSTOM
|
Details
|
reached 130° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 190°-200° C., for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
ADDITION
|
Details
|
200 mL of H2O and 400 mL of hexane were added
|
Type
|
CUSTOM
|
Details
|
the hexane layer decanted
|
Type
|
WASH
|
Details
|
The combined hexane fractions were washed with 10N HCl until the disappearance of 5-phenyl-2-picoline from the organic phase
|
Type
|
FILTRATION
|
Details
|
The combined aqueous layers were filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with NH4OAc (25%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The crude residue was then distilled under vacuum (100° C. at 0.1 mm of Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC(=NC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |